3,5-Difluorobenzaldehyde

Catalog No.
S752723
CAS No.
32085-88-4
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzaldehyde

CAS Number

32085-88-4

Product Name

3,5-Difluorobenzaldehyde

IUPAC Name

3,5-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H

InChI Key

ASOFZHSTJHGQDT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C=O

Canonical SMILES

C1=C(C=C(C=C1F)F)C=O

3,5-Difluorobenzaldehyde is an aromatic aldehyde containing a fluorine atom at both the 3rd and 5th positions on the benzene ring. It is a colorless liquid at room temperature with a characteristic aromatic odor []. While its natural occurrence is not well documented, it is a useful intermediate in organic synthesis for the preparation of various fluorinated derivatives [].


Molecular Structure Analysis

The key feature of 3,5-difluorobenzaldehyde is the presence of two fluorine atoms on the benzene ring. Fluorine's high electronegativity withdraws electron density from the ring, affecting the reactivity of the molecule. The aldehyde group (CHO) is attached at the 1st position of the benzene ring. This carbonyl group contributes to the polarity of the molecule and its potential for various chemical reactions [].


Chemical Reactions Analysis

3,5-difluorobenzaldehyde can participate in several reactions relevant to scientific research. Here are some examples:

  • Synthesis: A common method for synthesizing 3,5-difluorobenzaldehyde involves the formylation of 1,3-difluorobenzene using various formylation reagents like Vilsmeier-Haafmann reaction or Duff reaction [, ].

Balanced chemical equation for Vilsmeier-Haafmann reaction:

C6H4F2 + DMF + POCl3 -> 3,5-Difluorobenzaldehyde + HCl + PO(OCH3)2 (DMF = N,N-Dimethylformamide) []
  • Aldol Condensation

    The aldehyde group in 3,5-difluorobenzaldehyde allows it to undergo aldol condensation reactions with other carbonyl compounds in the presence of a base catalyst, leading to the formation of β-hydroxycarbonyl derivatives.

  • Reductive Amination

    The aldehyde group can be reduced to a primary amine using reducing agents like sodium borohydride followed by amination with ammonia or primary amines.


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H4F2O
  • Molecular Weight: 142.1 g/mol []
  • Melting Point: Not reported
  • Boiling Point: 61-63 °C (43 mmHg) []
  • Density: 1.296 g/cm³ []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone []. Insoluble in water.
  • Flash Point: 56 °C []

Currently, there is no documented research on the specific mechanism of action of 3,5-difluorobenzaldehyde in biological systems.

3,5-difluorobenzaldehyde is likely to exhibit similar hazards as other aromatic aldehydes. Here are some safety considerations:

  • Flammability: 3,5-difluorobenzaldehyde has a flash point of 56 °C, indicating flammability. It should be handled away from heat sources and open flames [].
  • Toxicity: Specific toxicity data for 3,5-difluorobenzaldehyde is limited. However, due to its structural similarity to other aromatic aldehydes, it should be handled with care and may cause irritation to skin, eyes, and respiratory system upon exposure [].
  • General Precautions: Standard laboratory safety practices should be followed when handling 3,5-difluorobenzaldehyde, including wearing gloves, safety glasses, and working in a fume hood.

Synthesis and Characterization:

  • Vilsmeier-Haack formylation of 3,5-difluorotoluene [].
  • Palladium-catalyzed cross-coupling reactions [].
  • Oxidation of 3,5-difluorobenzyl alcohol [].

These methods allow researchers to prepare 3,5-difluorobenzaldehyde with desired purity and quantities for further investigations.

Synthetic Precursor:

Due to the presence of the fluorine atoms and the aldehyde functional group, 3,5-difluorobenzaldehyde acts as a valuable building block in organic synthesis. Its unique chemical properties make it suitable for the preparation of various complex molecules with potential applications in different fields.

  • Pharmaceutical Research: The introduction of the difluorinated benzyl group into drug candidates can improve their biological properties, such as potency, metabolic stability, and blood-brain barrier penetration [].
  • Material Science: 3,5-Difluorobenzaldehyde can be used to synthesize conjugated polymers with interesting optical and electronic properties, potentially applicable in organic electronics and optoelectronic devices [].

Studies on Reactivity:

The presence of fluorine atoms in 3,5-difluorobenzaldehyde influences its reactivity compared to non-fluorinated analogs. Researchers have investigated its reaction behavior with various reagents to understand its potential applications and limitations.

  • Nucleophilic Addition Reactions: The aldehyde group in 3,5-difluorobenzaldehyde readily undergoes nucleophilic addition reactions, allowing the formation of diverse derivatives with specific functionalities [].
  • Metal-Catalyzed Transformations: The combination of fluorine atoms and the aldehyde group makes 3,5-difluorobenzaldehyde suitable for various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecules with desired carbon-carbon bonds [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.76%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (10.2%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3,5-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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